molecular formula C12H15BF3NO4 B2982457 2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid CAS No. 2377611-75-9

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B2982457
CAS No.: 2377611-75-9
M. Wt: 305.06
InChI Key: LWKJXRQCCYASCY-UHFFFAOYSA-N
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Description

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group and a trifluoromethyl group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the BOC-protected amino group and the trifluoromethyl group enhances the compound’s utility in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.

    Formation of the Boronic Acid: The boronic acid moiety is introduced through borylation reactions, often using boronic acid pinacol esters or boronate esters as intermediates. The reaction conditions typically involve palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Phenols and quinones.

    Reduction: Boranes and borohydrides.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the design of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential in drug development, particularly as a boron carrier for neutron capture therapy.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the BOC-protected amino group and the trifluoromethyl group.

    2-Amino-5-(trifluoromethyl)phenylboronic Acid: Similar structure but without the BOC protection.

    2-(BOC-Amino)phenylboronic Acid: Lacks the trifluoromethyl group.

Uniqueness

2-(BOC-Amino)-5-(trifluoromethyl)phenylboronic acid is unique due to the combination of the BOC-protected amino group and the trifluoromethyl group. This combination enhances its stability, reactivity, and utility in various applications compared to its analogs.

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-5-4-7(12(14,15)16)6-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKJXRQCCYASCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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